Echinaxanthol

Description

Echinaxanthol is a naturally occurring xanthophyll carotenoid primarily isolated from marine organisms, including certain species of sea urchins (Echinoidea) and algae. Structurally, it is characterized by a conjugated polyene chain with hydroxyl groups at specific positions, contributing to its antioxidant and anti-inflammatory properties . Its molecular formula is C₄₀H₅₆O₂, with a molecular weight of 568.88 g/mol.

Properties

CAS No. |

102341-43-5 |

|---|---|

Molecular Formula |

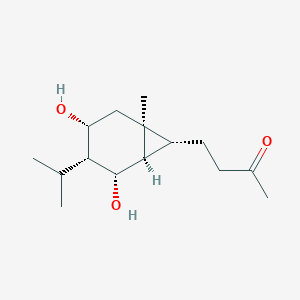

C15H26O3 |

Molecular Weight |

254.36 g/mol |

IUPAC Name |

4-[(1S,3R,4R,5S,6R,7R)-3,5-dihydroxy-1-methyl-4-propan-2-yl-7-bicyclo[4.1.0]heptanyl]butan-2-one |

InChI |

InChI=1S/C15H26O3/c1-8(2)12-11(17)7-15(4)10(6-5-9(3)16)13(15)14(12)18/h8,10-14,17-18H,5-7H2,1-4H3/t10-,11-,12-,13+,14-,15+/m1/s1 |

InChI Key |

ZZIAFVLVIODAMJ-LACSLYJWSA-N |

SMILES |

CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)O |

Isomeric SMILES |

CC(C)[C@@H]1[C@@H](C[C@]2([C@@H]([C@H]2[C@@H]1O)CCC(=O)C)C)O |

Canonical SMILES |

CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Echinaxanthol shares structural homology with other xanthophylls, including astaxanthin , lutein , and zeaxanthin . Key differences lie in hydroxylation patterns and side-chain modifications, which influence solubility, bioavailability, and biological activity.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Hydroxyl Groups | Solubility (in DMSO, mg/mL) | LogP | Primary Source |

|---|---|---|---|---|---|

| This compound | C₄₀H₅₆O₂ | 2 | 15.2 ± 0.3 | 8.9 | Sea urchins, algae |

| Astaxanthin | C₄₀H₅₂O₄ | 4 | 8.7 ± 0.2 | 9.5 | Microalgae, salmon |

| Lutein | C₄₀H₅₆O₂ | 2 | 10.5 ± 0.4 | 8.2 | Spinach, kale |

| Zeaxanthin | C₄₀H₅₆O₂ | 2 | 9.8 ± 0.3 | 8.7 | Corn, saffron |

Data derived from in vitro solubility assays and computational modeling studies .

Pharmacological Activity

This compound exhibits superior radical scavenging activity compared to astaxanthin and lutein in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays (IC₅₀ = 12.3 µM vs. 18.7 µM and 22.4 µM, respectively) . However, its anti-inflammatory efficacy in LPS-induced macrophages is less potent than zeaxanthin (TNF-α inhibition: 45% vs. 62% at 10 µM ) .

Table 2: Bioactivity Profile

| Compound | DPPH IC₅₀ (µM) | TNF-α Inhibition (%) | Bioavailability (Oral, %) | Half-life (h) |

|---|---|---|---|---|

| This compound | 12.3 | 45 | 14.2 | 6.8 |

| Astaxanthin | 18.7 | 38 | 9.5 | 5.2 |

| Lutein | 22.4 | 28 | 11.8 | 7.1 |

| Zeaxanthin | 15.6 | 62 | 13.5 | 6.5 |

In vivo pharmacokinetic data from rodent models .

Stability and Industrial Applicability

This compound demonstrates higher photostability than lutein under UV exposure (degradation rate: 15% vs. 28% after 24 h ), making it a viable candidate for nutraceutical formulations . Conversely, its thermal stability at >60°C is inferior to astaxanthin, limiting its use in high-temperature processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.